2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile
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Overview
Description
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile is an organic compound with the molecular formula C9H14N2O2S. It is a key intermediate in the synthesis of various pharmaceuticals, particularly in the production of Baricitinib, a drug used to treat rheumatoid arthritis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile typically involves the reaction of azetidine-3-ol hydrochloride with an equimolar equivalent of ethanesulfonyl chloride. This reaction is performed in a biphasic solution comprising an organic phase (such as tetrahydrofuran) and an aqueous phase, which is basic . The reaction is maintained at room temperature or slightly below, and it is monitored to completion, usually within 1 to 5 hours .
Industrial Production Methods
For industrial production, a green and cost-effective method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor to yield the desired quaternary heterocyclic intermediates . This procedure is suitable for large-scale production due to its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile involves its role as an intermediate in the synthesis of Baricitinib. Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are enzymes involved in the signaling pathways of various cytokines and growth factors . By inhibiting these enzymes, Baricitinib reduces inflammation and modulates the immune response .
Comparison with Similar Compounds
Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: Another intermediate used in the synthesis of Baricitinib.
2-(1-(Ethylsulfonyl)piperidin-3-ylidene)acetonitrile: A similar compound with a different ring structure.
Uniqueness
This compound is unique due to its specific structure and its role in the synthesis of Baricitinib. Its ability to participate in various chemical reactions and its applications in pharmaceutical synthesis make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C9H14N2O2S |
---|---|
Molecular Weight |
214.29 g/mol |
IUPAC Name |
(2E)-2-(1-ethylsulfonylpiperidin-3-ylidene)acetonitrile |
InChI |
InChI=1S/C9H14N2O2S/c1-2-14(12,13)11-7-3-4-9(8-11)5-6-10/h5H,2-4,7-8H2,1H3/b9-5+ |
InChI Key |
DZVKGVSLQFEBET-WEVVVXLNSA-N |
Isomeric SMILES |
CCS(=O)(=O)N1CCC/C(=C\C#N)/C1 |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(=CC#N)C1 |
Origin of Product |
United States |
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